1,4-Diethoxyquinoxaline-2,3-dione
Description
1,4-Diethoxyquinoxaline-2,3-dione is a quinoxaline derivative characterized by two ethoxy (-OCH₂CH₃) groups at the 1- and 4-positions of the quinoxaline ring and two ketone groups at the 2- and 3-positions. Its structure suggests that the ethoxy substituents may enhance lipophilicity compared to smaller substituents like methyl or hydrogen, influencing solubility and reactivity .
Properties
CAS No. |
5886-88-4 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25g/mol |
IUPAC Name |
1,4-diethoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C12H14N2O4/c1-3-17-13-9-7-5-6-8-10(9)14(18-4-2)12(16)11(13)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
OGHDRONGEXJXFN-UHFFFAOYSA-N |
SMILES |
CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC |
Canonical SMILES |
CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,4-Dimethylquinoxaline-2,3(1H,4H)-dione
- Molecular Formula : C₁₀H₁₀N₂O₂
- Molecular Weight : 190.202
- Substituents : Methyl (-CH₃) groups at positions 1 and 4.
- Properties : The methyl groups increase steric hindrance compared to hydrogen but reduce lipophilicity relative to ethoxy groups. This compound serves as a precursor in synthesizing more complex derivatives, such as chlorinated or allylated analogs .
1,4-Dihydroquinoxaline-2,3-dione
- Molecular Formula : C₈H₆N₂O₂
- Molecular Weight : 162.145
- Substituents : Hydrogen atoms at positions 1 and 4.
- Properties: The simplest quinoxaline dione, synthesized via condensation of benzene-1,2-diamine and oxalic acid. Its lack of substituents results in high polarity and reactivity, making it a foundational structure for derivatization.
1,4-Diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione
- Substituents : Allyl (-CH₂CHCH₂) groups at 1 and 4, and a chloro (-Cl) group at position 6.
- Synthesis: Derived from 6-chloroquinoxaline-2,3-dione, which is prepared via condensation of 4-chlorobenzene-1,2-diamine and oxalic acid. The allyl groups introduce sites for further functionalization, while the chloro substituent enhances electrophilicity .
Amino-Substituted Derivatives
- Examples: 6-Amino-1,4-dimethylquinoxaline-2,3-dione: Features an amino (-NH₂) group at position 6 and methyl groups at 1 and 4. 5-Amino-1,4-dihydroquinoxaline-2,3-dione: Exhibits an amino group at position 5, which may alter electronic distribution and enhance selectivity for receptor subtypes .
Oxidized and Functionalized Derivatives
- 2,3-Dimethylquinoxaline-1,4-dioxide: Contains two methyl groups and oxidized N-atoms (N-oxide). The dioxide moiety increases polarity and may modulate redox properties .
Comparative Data Table
Impact of Substituents on Properties
- Lipophilicity: Ethoxy groups in this compound likely increase ClogP values compared to methyl or hydrogen analogs, enhancing membrane permeability .
- Reactivity: Electron-withdrawing groups (e.g., chloro in 6-chloro derivatives) activate the quinoxaline ring for nucleophilic substitution, while electron-donating groups (e.g., amino) facilitate electrophilic attacks .
- Biological Activity: Amino and oxime derivatives show promise in receptor targeting (e.g., σ1/σ2 subtypes), whereas methyl and ethoxy groups may optimize pharmacokinetic profiles .
Preparation Methods
Direct Alkylation Using Ethyl Halides
Introducing ethoxy groups at the 1- and 4-positions of the quinoxaline-dione core demands careful regiocontrol. Classical methods employ ethyl halides (e.g., iodoethane, bromoethane) under phase-transfer catalysis (PTC). For example, treating 1,4-dihydroquinoxaline-2,3-dione with excess iodoethane in the presence of tetrabutylammonium bromide (TBAB) and aqueous sodium hydroxide yields 1,4-diethoxyquinoxaline-2,3-dione. The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen atoms attack the ethyl electrophiles.
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Dichloromethane | 78% |
| Catalyst Loading | 5 mol% TBAB | 82% |
| Temperature | 60°C | 68% |
| Reaction Time | 12 hours | 75% |
However, competing O-alkylation at the carbonyl oxygen remains a limitation, often requiring excess alkylating agent (3–5 equiv).
Hydrazone-Mediated Alkylation
To circumvent O-alkylation, advanced protocols utilize ketodimethyl hydrazones as directing groups. Converting the dione to its hydrazone derivative prior to ethoxylation enhances nitrogen nucleophilicity. Subsequent treatment with ethyl bromide in dimethylformamide (DMF) at 80°C achieves >90% C-selectivity. Deprotection via acidic hydrolysis (HCl/EtOH) regenerates the dione functionality while retaining ethoxy substituents:
This method proves scalable for synthesizing sterically hindered derivatives, though it introduces additional synthetic steps.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Recent advancements emphasize sustainability through solvent-free grinding. Mixing 1,4-dihydroquinoxaline-2,3-dione with potassium carbonate and ethyl iodide in a ball mill for 2 hours achieves 85% yield without solvents. The mechanochemical force enhances reaction kinetics by increasing surface contact between reactants. Comparative analysis reveals superior efficiency over traditional reflux methods (Table 1):
Table 1: Comparison of Ethoxylation Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| PTC (Dichloromethane) | 78 | 12 | 92 |
| Hydrazone-Mediated | 91 | 24 | 95 |
| Mechanochemical | 85 | 2 | 98 |
Microwave-Assisted Alkylation
Microwave irradiation (150°C, 30 minutes) in ionic liquids like [BMIM][BF₄] accelerates ethoxylation, achieving 88% yield. The ionic liquid acts as both solvent and catalyst, enabling rapid dielectric heating and reducing side reactions.
Structural and Mechanistic Insights
X-ray crystallography of analogous compounds (e.g., 6-chloro-1,4-diethylquinoxaline-2,3-dione) reveals planar quinoxaline rings with ethyl groups deviating by ±1.47 Å from the mean plane. Weak C–H⋯O interactions and π–π stacking (3.66 Å) stabilize the crystal lattice, informing purification strategies via recrystallization from ethanol/water mixtures .
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